Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216392-78-7
VCID: VC4910875
InChI: InChI=1S/C31H28N2O4S.ClH/c1-2-37-31(36)27-25-17-18-33(19-21-9-5-3-6-10-21)20-26(25)38-30(27)32-29(35)24-15-13-23(14-16-24)28(34)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,32,35);1H
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Molecular Formula: C31H29ClN2O4S
Molecular Weight: 561.09

Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1216392-78-7

VCID: VC4910875

Molecular Formula: C31H29ClN2O4S

Molecular Weight: 561.09

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216392-78-7

Description

Structural Features

The compound features several notable structural components:

  • A thieno[2,3-c]pyridine core which contributes to its biological activity.

  • An ethyl carboxylate group that enhances solubility and bioavailability.

  • A benzoylbenzamido moiety which may influence binding interactions with biological targets.

Synthetic Route

The synthesis of Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions:

  • Formation of the Thieno[2,3-c]pyridine Core: Starting materials such as substituted pyridines and thiophene derivatives are reacted under controlled conditions to form the thieno[2,3-c]pyridine framework.

  • Introduction of Functional Groups: The ethyl carboxylate and benzoylbenzamido groups are introduced through acylation reactions.

  • Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Reaction Conditions

Typical reaction conditions include:

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

  • Catalysts: Base catalysts such as triethylamine or sodium hydride

  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.

Pharmacological Potential

Research indicates that compounds similar to Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit various biological activities:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways.

Research Findings and Data Tables

CAS No. 1216392-78-7
Product Name Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Molecular Formula C31H29ClN2O4S
Molecular Weight 561.09
IUPAC Name ethyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C31H28N2O4S.ClH/c1-2-37-31(36)27-25-17-18-33(19-21-9-5-3-6-10-21)20-26(25)38-30(27)32-29(35)24-15-13-23(14-16-24)28(34)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,32,35);1H
Standard InChIKey CSDUDCLUNLQPRG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Solubility not available
PubChem Compound 16806126
Last Modified Aug 17 2023

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